molecular formula C10H16N2O3 B4413956 N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 889947-75-5

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B4413956
CAS No.: 889947-75-5
M. Wt: 212.25 g/mol
InChI Key: AKKGPIRBWXITFW-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a chemical compound known for its unique structure and properties It consists of a tert-butyl group attached to an acetamide moiety, which is further connected to a pyrrolidinyl ring with two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the reaction of tert-butylamine with 2-(2,5-dioxo-1-pyrrolidinyl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate or a pharmacological tool.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)propionamide: Similar structure with a propionamide group instead of acetamide.

    N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)butyramide: Contains a butyramide group, offering different chemical properties.

    N-(tert-butyl)-2-(2,5-dioxo-1-pyrrolidinyl)valeramide: Features a valeramide group, which may affect its reactivity and applications.

Uniqueness

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group and the pyrrolidinyl ring with keto groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)11-7(13)6-12-8(14)4-5-9(12)15/h4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKGPIRBWXITFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210470
Record name N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889947-75-5
Record name N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889947-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2,5-dioxo-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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